REACTION_SMILES
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[CH3:42][CH2:43][N:44]([CH2:45][CH3:46])[CH2:47][CH3:48].[Cl:49][CH2:50][Cl:51].[F:16][c:17]1[c:18](-[c:24]2[n:25][c:26]([NH:35][c:36]3[n:37][nH:38][c:39]([CH3:41])[cH:40]3)[cH:27][c:28]3[cH:29][c:30]([OH:34])[cH:31][cH:32][c:33]23)[cH:19][cH:20][c:21]([F:23])[cH:22]1.[F:1][C:2]([F:3])([F:4])[S:5](=[O:6])(=[O:7])[O:8][S:9]([C:10]([F:11])([F:12])[F:13])(=[O:14])=[O:15]>>[F:16][c:17]1[c:18](-[c:24]2[n:25][c:26]([NH:35][c:36]3[n:37][nH:38][c:39]([CH3:41])[cH:40]3)[cH:27][c:28]3[cH:29][c:30]([OH:34])[cH:31][cH:32][c:33]23)[cH:19][cH:20][c:21]([F:23])[cH:22]1.[F:1][C:2]([F:3])([F:4])[S:5](=[O:6])(=[O:7])[OH:8]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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ClCCl
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Name
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Cc1cc(Nc2cc3cc(O)ccc3c(-c3ccc(F)cc3F)n2)n[nH]1
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Cc1cc(Nc2cc3cc(O)ccc3c(-c3ccc(F)cc3F)n2)n[nH]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
O=S(=O)(OS(=O)(=O)C(F)(F)F)C(F)(F)F
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Name
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|
Type
|
product
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Smiles
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Cc1cc(Nc2cc3cc(O)ccc3c(-c3ccc(F)cc3F)n2)n[nH]1
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Name
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|
Type
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product
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Smiles
|
O=S(=O)(O)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:42][CH2:43][N:44]([CH2:45][CH3:46])[CH2:47][CH3:48].[Cl:49][CH2:50][Cl:51].[F:16][c:17]1[c:18](-[c:24]2[n:25][c:26]([NH:35][c:36]3[n:37][nH:38][c:39]([CH3:41])[cH:40]3)[cH:27][c:28]3[cH:29][c:30]([OH:34])[cH:31][cH:32][c:33]23)[cH:19][cH:20][c:21]([F:23])[cH:22]1.[F:1][C:2]([F:3])([F:4])[S:5](=[O:6])(=[O:7])[O:8][S:9]([C:10]([F:11])([F:12])[F:13])(=[O:14])=[O:15]>>[F:16][c:17]1[c:18](-[c:24]2[n:25][c:26]([NH:35][c:36]3[n:37][nH:38][c:39]([CH3:41])[cH:40]3)[cH:27][c:28]3[cH:29][c:30]([OH:34])[cH:31][cH:32][c:33]23)[cH:19][cH:20][c:21]([F:23])[cH:22]1.[F:1][C:2]([F:3])([F:4])[S:5](=[O:6])(=[O:7])[OH:8]
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
Cc1cc(Nc2cc3cc(O)ccc3c(-c3ccc(F)cc3F)n2)n[nH]1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(Nc2cc3cc(O)ccc3c(-c3ccc(F)cc3F)n2)n[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(OS(=O)(=O)C(F)(F)F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(Nc2cc3cc(O)ccc3c(-c3ccc(F)cc3F)n2)n[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
O=S(=O)(O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |